molecular formula C17H15BrN4 B5066806 4-(4-bromophenyl)-2-(1-methylhydrazino)-6-phenylpyrimidine

4-(4-bromophenyl)-2-(1-methylhydrazino)-6-phenylpyrimidine

Cat. No. B5066806
M. Wt: 355.2 g/mol
InChI Key: IFJLDQGGPBDCLW-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-2-(1-methylhydrazino)-6-phenylpyrimidine is a chemical compound that has been extensively researched for its potential use in medicine. This compound is also known as BPIP and has been found to have a variety of applications in scientific research.

Mechanism of Action

The mechanism of action of BPIP is not fully understood, but it has been found to interact with DNA and RNA through intercalation and hydrogen bonding. This interaction results in changes in the conformation of DNA and RNA, leading to altered gene expression.
Biochemical and Physiological Effects:
BPIP has been found to have various biochemical and physiological effects, including its ability to inhibit the proliferation of cancer cells. It has also been found to induce apoptosis in cancer cells and to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using BPIP in lab experiments is its high selectivity for DNA and RNA. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

Future research on BPIP could focus on its potential use as a diagnostic tool for cancer or as a therapeutic agent for other diseases. Additionally, further studies could investigate the mechanism of action of BPIP and its interactions with other biomolecules.

Synthesis Methods

The synthesis of BPIP involves the reaction of 4-bromoaniline with hydrazine hydrate and phenyl isocyanate. This reaction results in the formation of BPIP as a yellow crystalline solid with a melting point of 220-222°C.

Scientific Research Applications

BPIP has been found to have various applications in scientific research, including its use as a fluorescent probe for the detection of DNA and RNA. It has also been used as a ligand for the preparation of metal complexes and as a potential anticancer agent.

properties

IUPAC Name

1-[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-1-methylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4/c1-22(19)17-20-15(12-5-3-2-4-6-12)11-16(21-17)13-7-9-14(18)10-8-13/h2-11H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJLDQGGPBDCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5361489

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